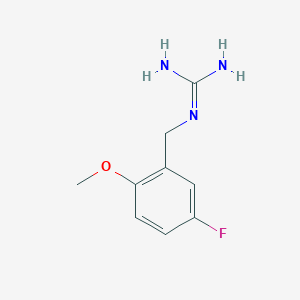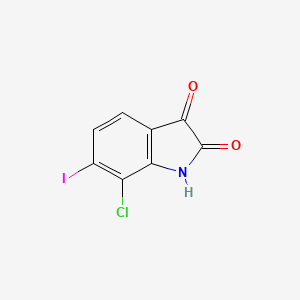![molecular formula C24H20N4O4S2 B13701563 6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline](/img/structure/B13701563.png)
6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline is a complex organic compound with the molecular formula C24H20N4O4S2 and a molecular weight of 492.57 g/mol . This compound is characterized by its quinazoline core structure, which is substituted with various functional groups, including methoxy, methylsulfonyl, pyrazolyl, and thienyl groups.
准备方法
The synthesis of 6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the Quinazoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation is achieved using methanol and a suitable catalyst.
Attachment of the Pyrazolyl Group: This step involves the reaction of the quinazoline intermediate with a pyrazole derivative under controlled conditions.
Incorporation of the Methylsulfonyl Group: This is done using methylsulfonyl chloride in the presence of a base.
Addition of the Thienyl Group: The final step involves the coupling of the thienyl group to the quinazoline core using a suitable coupling reagent.
化学反应分析
6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylsulfonyl groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
科学研究应用
6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .
相似化合物的比较
6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline can be compared with other quinazoline derivatives, such as:
6,7-Dimethoxy-2,4-quinazolinedione: This compound has a similar quinazoline core but lacks the pyrazolyl and thienyl groups.
4-Amino-2-chloro-6,7-dimethoxyquinazoline: This derivative has an amino and chloro substitution instead of the pyrazolyl and thienyl groups.
2,4-Dichloro-6,7-dimethoxyquinazoline: This compound has dichloro substitutions and lacks the pyrazolyl and thienyl groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C24H20N4O4S2 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
6,7-dimethoxy-2-[4-(4-methylsulfonylphenyl)pyrazol-1-yl]-4-thiophen-3-ylquinazoline |
InChI |
InChI=1S/C24H20N4O4S2/c1-31-21-10-19-20(11-22(21)32-2)26-24(27-23(19)16-8-9-33-14-16)28-13-17(12-25-28)15-4-6-18(7-5-15)34(3,29)30/h4-14H,1-3H3 |
InChI 键 |
FXLIEYOHHREUEJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3C=C(C=N3)C4=CC=C(C=C4)S(=O)(=O)C)C5=CSC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


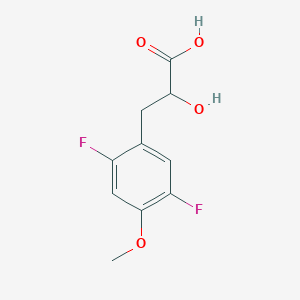
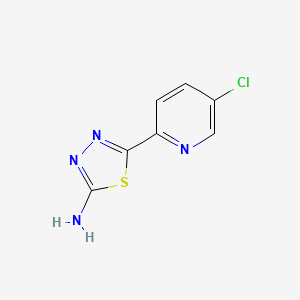
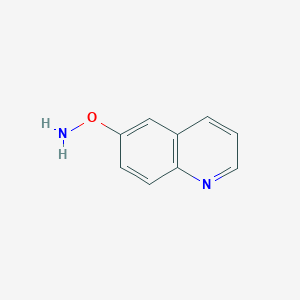
![7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)
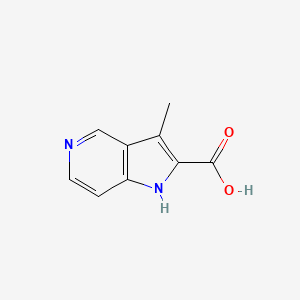
![4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid](/img/structure/B13701502.png)
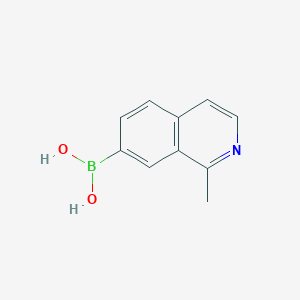
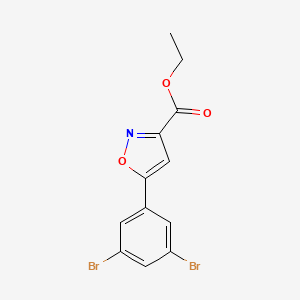

![Methyl (S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(Boc-amino)propanoate](/img/structure/B13701531.png)

